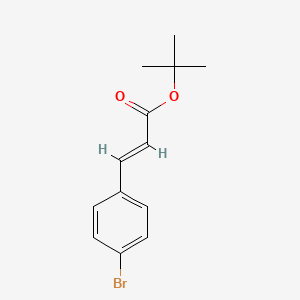
(E)-tert-butyl 3-(4-bromophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl 3-(4-bromophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromophenyl group attached to an acrylate moiety, with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(4-bromophenyl)acrylate typically involves the esterification of (E)-3-(4-bromophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(4-bromophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The acrylate group can undergo polymerization to form polymers with desirable properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as hydrogen bromide or boron trifluoride can be used to add across the double bond. These reactions are often conducted at low temperatures to control the regioselectivity.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process. The reaction is carried out under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenylacrylates with various functional groups replacing the bromine atom.
Addition Reactions: Products are typically haloalkanes or other addition products depending on the electrophile or nucleophile used.
Polymerization: The major products are polymers with repeating acrylate units, which can be tailored for specific applications.
Scientific Research Applications
(E)-tert-butyl 3-(4-bromophenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive acrylate group.
Biological Studies: It is employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(4-bromophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The bromophenyl group can undergo substitution reactions, while the acrylate moiety can participate in addition and polymerization reactions. These reactions are facilitated by the electron-withdrawing nature of the bromine atom and the electron-donating effect of the tert-butyl group, which stabilize the transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
(E)-Ethyl 3-(4-bromophenyl)acrylate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
(E)-Methyl 3-(4-bromophenyl)acrylate: Similar structure but with a methyl ester group.
(E)-tert-butyl 3-(4-chlorophenyl)acrylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(E)-tert-butyl 3-(4-bromophenyl)acrylate is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the reactivity of the compound. This makes it distinct from its ethyl and methyl counterparts, which have smaller ester groups. Additionally, the bromine atom imparts different electronic properties compared to chlorine, affecting the compound’s reactivity and applications.
Properties
Molecular Formula |
C13H15BrO2 |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
tert-butyl (E)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+ |
InChI Key |
FFPDSVNJARXKCJ-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


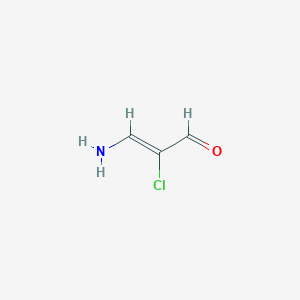
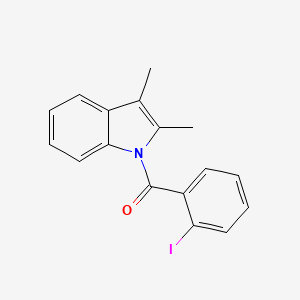
![Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B12341640.png)
![tert-butyl (3S)-3-[4-(benzyloxy)butyl]-5-(3,4,5-trifluorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate](/img/structure/B12341649.png)
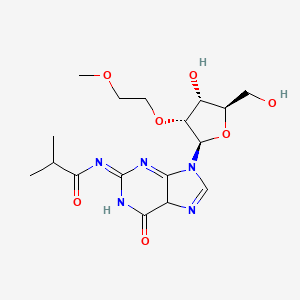
![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12341663.png)
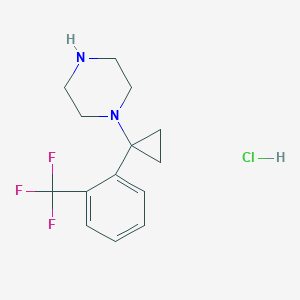
![1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12341678.png)
![Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester](/img/structure/B12341689.png)
![[3-(4-Acetyloxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12341694.png)

![N-(2-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341720.png)
![Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N'-(phenylmethyl)-](/img/structure/B12341724.png)
![(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341729.png)
